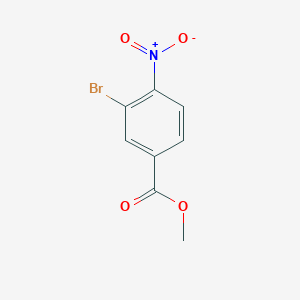

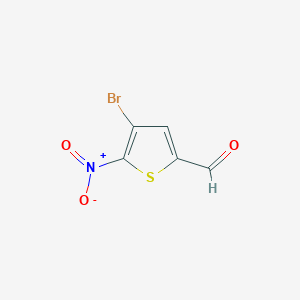

4-Bromo-5-nitrothiophene-2-carbaldehyde

Descripción general

Descripción

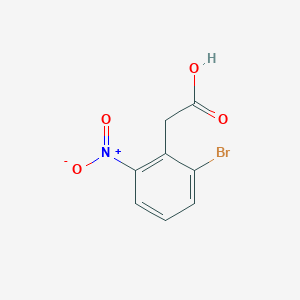

4-Bromo-5-nitrothiophene-2-carbaldehyde (BNTC) is a chemical compound that has been studied for its potential applications in scientific research. BNTC is a brominated nitrothiophene, which is a heterocyclic compound composed of a five-membered ring of sulfur, nitrogen, and carbon atoms. BNTC has been studied for its ability to act as a useful reagent in organic synthesis, as well as its potential applications in medicinal chemistry.

Aplicaciones Científicas De Investigación

Biological Activity Evaluation

A study conducted by Morley and Matthews (2006) explored the biological activity of substituted thiophenes, including compounds similar to 4-Bromo-5-nitrothiophene-2-carbaldehyde. They evaluated the minimum inhibitory concentration required to inhibit the growth of E. coli, M. luteus, and A. niger, finding a wide range of activities among the thiophenes studied. Their findings suggest that these compounds, including this compound, could have significant biological activity against various organisms. The mode of action was hypothesized to involve nucleophilic attack by intracellular thiols at the heterocyclic ring leading to displacement of halogen, which is relevant to the study of this compound's derivatives (Morley & Matthews, 2006).

Chemical Synthesis and Reactions

The research by Risi et al. (2013) presents a domino Michael/α-alkylation reaction involving 2,5-dihydrothiophene-3-carbaldehydes, a class of compounds that includes this compound. This study demonstrates the potential of such compounds in synthesizing novel derivatives with significant diastereoselectivities, indicating their utility in complex chemical syntheses (Risi et al., 2013).

Photochemical Properties

Antonioletti et al. (1986) investigated the photochemical synthesis of phenyl-2-thienyl derivatives, including compounds like 5-bromo- and 5-iodo-thiophene-2-carbaldehyde, which are closely related to this compound. Their findings highlight the reactivity of such compounds under irradiation, yielding various phenyl derivatives. This study underscores the potential of this compound in photochemical applications (Antonioletti et al., 1986).

Antibacterial and Biological Evaluations

The study by Ali et al. (2013) on the design and synthesis of various novel 4-arylthiophene-2-carbaldehyde compounds, which includes structures similar to this compound, revealed significant antibacterial and biological activities. These compounds were found to have good antibacterial, haemolytic, antiurease, and nitric oxide (NO) scavenging capabilities, suggesting the potential of this compound derivatives in biomedical applications (Ali et al., 2013).

Mecanismo De Acción

Target of Action

Similar compounds like 5-nitro-2-thiophenecarboxaldehyde have been used in the preparation of various novel oxime ether derivatives, which are known to be anti-protozoan agents .

Mode of Action

It is suggested that nitrothiophenes, in general, may act by forming meisenheimer complexes .

Biochemical Pathways

It’s worth noting that 2-bromo-5-nitrothiophene, a related compound, participates in the synthesis of oligothiophene precursors for generating (porphinato)zinc (ii)-based chromophores .

Pharmacokinetics

It is noted that the compound has high gastrointestinal absorption .

Result of Action

Related compounds have been used in the preparation of various novel oxime ether derivatives, which are known to be anti-protozoan agents .

Propiedades

IUPAC Name |

4-bromo-5-nitrothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrNO3S/c6-4-1-3(2-8)11-5(4)7(9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTSZQWGTDZBFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619452 | |

| Record name | 4-Bromo-5-nitrothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41498-07-1 | |

| Record name | 4-Bromo-5-nitrothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.